molecular formula C21H33ISi B14240532 Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- CAS No. 347399-63-7

Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-

Cat. No.: B14240532
CAS No.: 347399-63-7
M. Wt: 440.5 g/mol
InChI Key: ASXURMIDWYIYSE-UHFFFAOYSA-N
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Description

Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-: is a chemical compound with the molecular formula C21H33ISi and a molecular weight of 440.483 g/mol . This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with an iodine atom and a tert-butyl group, along with an ethynyl linkage to three isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- typically involves the following steps:

    Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.

    Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent under mild conditions.

    Attachment of the Silane Group: The silane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with the ethynyl intermediate in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling and hydrosilylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl and silane groups, forming various oxidized products.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of the ethynyl and silane groups.

    Reduction: Deiodinated products or hydrogen-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Imaging: It can be used in the development of imaging agents for diagnostic purposes.

Industry:

    Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and adhesion properties.

    Electronics: It is utilized in the production of electronic components, including semiconductors and sensors, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- exerts its effects involves several molecular targets and pathways:

    Catalysis: The compound acts as a ligand, coordinating with metal centers to form active catalytic species.

    Biological Pathways: In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

    Material Properties: The unique structural features of the compound contribute to its ability to form stable and functional materials, enhancing their performance in various applications.

Comparison with Similar Compounds

  • Silane, [[5-(1,1-dimethylethyl)-2-bromophenyl]ethynyl]tris(1-methylethyl)-
  • Silane, [[5-(1,1-dimethylethyl)-2-chlorophenyl]ethynyl]tris(1-methylethyl)-
  • Silane, [[5-(1,1-dimethylethyl)-2-fluorophenyl]ethynyl]tris(1-methylethyl)-

Uniqueness:

  • Iodine Substitution: The presence of an iodine atom in Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)- imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
  • Reactivity: The iodine-substituted compound exhibits distinct reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications.
  • Applications: Its unique structure and properties make it particularly suitable for applications in catalysis, material science, and drug development, where other halogen-substituted analogs may not perform as effectively.

Properties

CAS No.

347399-63-7

Molecular Formula

C21H33ISi

Molecular Weight

440.5 g/mol

IUPAC Name

2-(5-tert-butyl-2-iodophenyl)ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C21H33ISi/c1-15(2)23(16(3)4,17(5)6)13-12-18-14-19(21(7,8)9)10-11-20(18)22/h10-11,14-17H,1-9H3

InChI Key

ASXURMIDWYIYSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC(=C1)C(C)(C)C)I)(C(C)C)C(C)C

Origin of Product

United States

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